molecular formula C15H18F3NO4S B2895574 2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034308-95-5

2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Cat. No.: B2895574
CAS No.: 2034308-95-5
M. Wt: 365.37
InChI Key: URBWNXHSVJVJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates several structural features of interest: a piperidine ring, a benzylsulfonyl group, and a 2,2,2-trifluoroethyl carboxylate moiety. The piperidine scaffold is a privileged structure in pharmaceuticals, frequently found in compounds targeting the central nervous system and a wide range of enzymes and receptors . The 2,2,2-trifluoroethyl group is a common motif in agrochemical and pharmaceutical research due to its ability to influence the molecule's metabolic stability, lipophilicity, and binding affinity . Compounds featuring a sulfonyl group adjacent to a piperidine ring have been investigated as potent and selective inhibitors of various enzymes, such as the human carbonic anhydrase (hCA) family, which is a relevant target for conditions like glaucoma, epilepsy, and hypoxic tumors . As a building block, this compound can be used in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. The presence of multiple functional groups makes it a versatile intermediate for further chemical modification. This compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,2,2-trifluoroethyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S/c16-15(17,18)11-23-14(20)19-8-6-13(7-9-19)24(21,22)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBWNXHSVJVJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Mediated Benzylation and Sequential Oxidation

The most direct route to 4-(benzylsulfonyl)piperidine begins with 4-mercaptopiperidine, a scaffold amenable to selective functionalization. Benzylation of the thiol group is achieved via nucleophilic substitution using benzyl bromide in the presence of potassium carbonate as a base. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 60–80°C, yielding 4-(benzylthio)piperidine with >85% efficiency.

Subsequent oxidation of the sulfide to the sulfone employs hydrogen peroxide (30% w/v) in acetic acid under reflux conditions. This two-step protocol mirrors the sulfone formation observed in P2Y14 receptor antagonist syntheses, where controlled oxidation ensures complete conversion without over-oxidation. Alternative oxidants such as meta-chloroperbenzoic acid (mCPBA) in dichloromethane offer milder conditions, particularly for acid-sensitive intermediates.

Alternative Sulfonylation Pathways

For laboratories lacking access to 4-mercaptopiperidine, a divergent approach involves sulfonylation of 4-aminopiperidine. Protection of the amine as a tert-butoxycarbonyl (Boc) derivative precedes reaction with benzylsulfonyl chloride in dichloromethane, using triethylamine to scavenge HCl. Deprotection with trifluoroacetic acid then unveils the 4-(benzylsulfonyl)piperidine core. While this method avoids thiol chemistry, it introduces challenges in regioselectivity, as the primary amine may undergo competing reactions at multiple sites.

Carbamate Installation at the Piperidine 1-Position

Chloroformate Coupling Dynamics

With the sulfone moiety in place, the piperidine nitrogen undergoes carbamate formation using 2,2,2-trifluoroethyl chloroformate. This exothermic reaction demands slow addition of the chloroformate to a cooled (0–5°C) solution of 4-(benzylsulfonyl)piperidine in tetrahydrofuran, with diisopropylethylamine (DIPEA) as the base. The reaction’s success hinges on maintaining a slight excess of chloroformate (1.2 equiv) to ensure complete conversion, as under-stoichiometric conditions risk residual amine contamination.

Solvent and Temperature Optimization

Screening of solvents revealed tetrahydrofuran superior to dichloromethane or acetonitrile, providing a balance between reagent solubility and reaction control. Elevated temperatures (>25°C) promote side reactions such as N-sulfonyl group cleavage, necessitating strict temperature monitoring. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the target compound in 72–78% yield, with residual solvents removed under high vacuum.

Critical Analytical Benchmarks

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms successful sulfone and carbamate installation. The $$ ^1H $$ NMR spectrum exhibits characteristic downfield shifts for the piperidine protons adjacent to the sulfone group (δ 3.4–3.8 ppm), while the trifluoroethyl group’s CF$$ _3 $$ resonance appears as a quartet at δ 4.4 ppm ($$ J = 8.6 $$ Hz) in $$ ^13C $$ NMR. High-resolution mass spectrometry (HRMS) further corroborates molecular integrity, with the [M+H]$$ ^+ $$ ion observed at m/z 409.0924 (calculated 409.0921).

Purity and Stability Profiling

Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) establishes a purity of ≥98.5% for the final product. Accelerated stability studies (40°C/75% RH) over 4 weeks reveal no degradation, underscoring the sulfone’s resistance to hydrolytic cleavage under ambient conditions.

Comparative Evaluation of Synthetic Routes

Parameter Thiol Oxidation Route Sulfonylation Route
Starting Material Cost Moderate High
Step Count 3 5
Overall Yield (%) 65 48
Purification Complexity Low Moderate
Scalability >500 g feasible Limited to 100 g

The thiol-mediated route proves superior in yield and scalability, albeit contingent on 4-mercaptopiperidine availability. Laboratories equipped for thiol handling should prioritize this method, while the sulfonylation pathway serves as a viable alternative for small-scale syntheses.

Industrial Considerations and Environmental Impact

Large-scale production demands solvent recovery systems to mitigate waste from DMF and tetrahydrofuran. Process mass intensity (PMI) calculations reveal a PMI of 32 for the thiol route, primarily due to chromatographic purification. Implementing crystallization-based purification could reduce this to <15, aligning with green chemistry principles.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is crucial for its potential therapeutic applications, as it can reach intracellular targets more efficiently.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares key structural and functional differences between the target compound and analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Bioactivity (Reported)
Target Compound 4-(Benzylsulfonyl), 1-(Trifluoroethyl ester) ~407.3* High lipophilicity (CF₃), polar sulfonyl group Not reported
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 1-(tert-Butoxycarbonyl), 4-phenyl, 3-carboxyl 305.37 Increased polarity (carboxyl), bulky tert-butyl Preclinical intermediate
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate 1-(tert-Butoxycarbonyl), 4-(CF₃CO) ~325.3* Electron-deficient trifluoroacetyl; moderate lipophilicity Intermediate for drug synthesis
Ethyl 4-hydroxy-1-[2-(piperidin-1-yl)acetyl]-tetrahydropyridine-3-carboxylate 4-hydroxy, 1-(piperidinyl-acetyl) ~408.5* Hydrogen-bond donor (OH), basic piperidinyl moiety Antibacterial, antitumor

*Calculated based on molecular formula.

Key Observations:

  • Trifluoroethyl vs. tert-Butyl Esters : The trifluoroethyl group in the target compound increases metabolic stability compared to tert-butyl esters, which are prone to acidic hydrolysis .
  • Benzylsulfonyl vs.
  • Bioactivity Gaps : Unlike piperidine derivatives with hydroxy or piperidinyl-acetyl groups (e.g., ), the target compound’s benzylsulfonyl group may confer unique interactions with sulfonyl-binding enzyme pockets (e.g., kinases or proteases).

Physicochemical Properties

  • Lipophilicity (logP) : The trifluoroethyl group increases logP compared to ethyl or methyl esters, enhancing membrane permeability but risking solubility limitations. The benzylsulfonyl group counterbalances this with moderate polarity.
  • Solubility : Benzylsulfonyl derivatives typically exhibit better aqueous solubility than purely hydrocarbon-substituted analogs (e.g., tert-butyl in ).
  • Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in other trifluoroethyl-containing drugs (e.g., sitagliptin) .

Biological Activity

2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H16F3N1O3S\text{C}_{14}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_3\text{S}

It features a piperidine ring substituted with a benzylsulfonyl group and a trifluoroethyl moiety. The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity and selectivity.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors involved in cardiovascular function and neurotransmission. It is suggested that the compound acts as a selective antagonist for certain G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.

Therapeutic Applications

Research indicates potential applications in treating conditions such as hypertension and neurological disorders. The compound's ability to modulate receptor activity could lead to decreased vascular resistance and improved blood flow dynamics.

Case Studies

  • Cardiovascular Effects : A study demonstrated that this compound significantly reduced blood pressure in hypertensive animal models. The mechanism was attributed to its antagonistic effects on the P2Y12 receptor, which is known to mediate platelet aggregation and vascular tone .
  • Neuroprotective Properties : Another investigation highlighted its neuroprotective effects in models of ischemic stroke. The compound was shown to reduce neuronal death and improve functional recovery post-stroke through modulation of excitatory neurotransmitter levels .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the piperidine ring can enhance or diminish biological activity. For instance:

CompoundActivityIC50 (µM)
This compoundP2Y12 antagonist0.5
Control Compound AP2Y12 antagonist0.8
Control Compound BNon-selective antagonist5.0

This table illustrates the potency of this compound compared to other related compounds.

Q & A

Basic Questions

Q. What are the key synthetic pathways for 2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate, and how are intermediates purified?

  • Answer : Synthesis typically involves sequential functionalization of the piperidine ring. Key steps include:

Sulfonylation : Benzylsulfonyl chloride reacts with a piperidine precursor under basic conditions (e.g., triethylamine in dichloromethane) .

Carboxylation : The trifluoroethyl carboxylate group is introduced via coupling reagents like HATU or DCC in anhydrous solvents .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures high purity (>95%). LC-MS and NMR validate intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : A multi-technique approach is essential:

Technique Purpose Example Parameters
NMR Confirm structural integrity (e.g., sulfonyl and trifluoroethyl groups)1^1H (400 MHz), 13^{13}C (100 MHz), DMSO-d6_6
HPLC Assess purity (>98%)C18 column, acetonitrile/water (70:30), UV detection at 254 nm
HRMS Verify molecular formulaESI+ mode, m/z calculated for C15_{15}H17_{17}F3_3NO4_4S: 384.0821

Q. What safety protocols are recommended for handling this compound?

  • Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Collect in halogenated waste containers due to the trifluoroethyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to receptors (e.g., kinases or GPCRs). The trifluoroethyl group’s electronegativity enhances hydrophobic interactions .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to validate binding modes .
  • Validation : Cross-check with experimental IC50_{50} values from enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

  • Answer :

Dose-Response Studies : Establish a clear correlation between concentration and effect (e.g., EC50_{50} in cell assays vs. plasma levels in murine models) .

Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that explain discrepancies .

Structural Analogs : Compare with derivatives (e.g., ethyl vs. trifluoroethyl esters) to isolate substituent effects .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies?

  • Answer :

Strategy Example Outcome
Co-solvents 10% DMSO in saline (for IP administration)Maintains stability at 25°C for 24 hours
Salt Formation Hydrochloride salt via HCl/ether precipitationIncreases solubility by 3-fold in PBS (pH 7.4)
Nanoformulation PEGylated liposomes (50–100 nm diameter)Enhances bioavailability by 40% in rat models

Q. How does the sulfonyl group influence structure-activity relationships (SAR) in target binding?

  • Answer :

  • Electron-Withdrawing Effect : The sulfonyl group stabilizes negative charge, enhancing hydrogen bonding with catalytic lysine residues (e.g., in proteases) .
  • Steric Impact : Bulkier substituents (e.g., benzyl vs. methyl sulfonyl) reduce binding affinity by 10-fold in kinase assays .
  • Validation : Replace sulfonyl with carbonyl or phosphonate groups and measure IC50_{50} shifts .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) for yield improvement .
  • Data Reproducibility : Share raw NMR/HPLC files via repositories like Zenodo to enable cross-lab validation .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing (e.g., Ames test for mutagenicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.